molecular formula C25H23N3O2 B2927007 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 848208-42-4

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Numéro de catalogue B2927007
Numéro CAS: 848208-42-4
Poids moléculaire: 397.478
Clé InChI: FDADHFYCNJMBAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one, also known as BBP, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BBP belongs to the class of benzimidazole derivatives and has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Applications De Recherche Scientifique

Palladium(II) and Platinum(II) Complexes

Research has delved into the synthesis of Palladium(II) and Platinum(II) complexes containing benzimidazole ligands, including compounds structurally related to "4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one". These complexes have been studied for their potential as anticancer compounds. Their molecular structures, vibrational frequencies, and cytotoxicity were explored, showing activity against various cancer cell lines comparable to cis-platin, thus highlighting their potential in cancer treatment (Ghani & Mansour, 2011).

Serotonin Receptor Antagonists

Conformationally restricted fused imidazole derivatives, related to the core structure of interest, were synthesized and evaluated as serotonin (5-HT3) receptor antagonists. These compounds were investigated for their potential in treating irritable bowel syndrome (IBS) and nausea associated with cancer chemotherapy. The research uncovered structure-activity relationships, identifying compounds significantly more potent than existing treatments, which suggests their applicability in medical therapies (Ohta et al., 1996).

Heterocyclic Systems Synthesis

Studies have focused on synthesizing novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through one-pot condensation. The synthesized compounds' biological activity was predicted, indicating the potential utility of these compounds in developing new therapeutic agents. This research demonstrates the versatility of utilizing heterocyclic systems in drug development and other scientific applications (Kharchenko et al., 2008).

Synthesis of Heterocycles with Aldehyde Functionality

Research on 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one highlighted its use as a synthon for synthesizing five and six-membered heterocycles, featuring either masked or unmasked aldehyde functionality. This underscores the compound's utility in creating diverse heterocyclic systems that could be further explored for various scientific applications, including drug synthesis and material science (Mahata et al., 2003).

Propriétés

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-30-21-11-7-10-20(15-21)27-17-19(14-24(27)29)25-26-22-12-5-6-13-23(22)28(25)16-18-8-3-2-4-9-18/h2-13,15,19H,14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDADHFYCNJMBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.